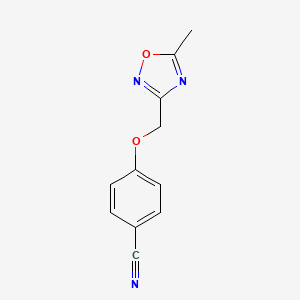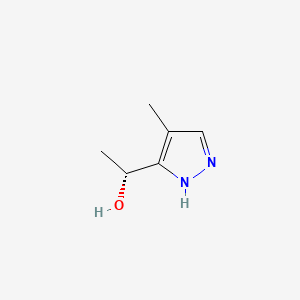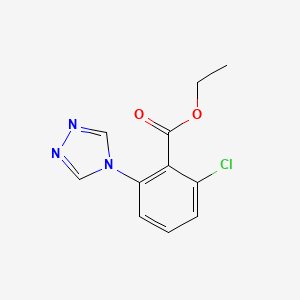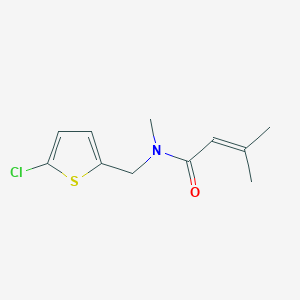![molecular formula C11H24N2O5S B14909649 2-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate](/img/structure/B14909649.png)
2-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate is a zwitterionic compound known for its unique properties, including high solubility in water and stability across a wide range of pH levels. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions and its biocompatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate typically involves the reaction of 2-hydroxyethyl dimethylamine with 3-chloropropionyl chloride to form an intermediate, which is then reacted with 2-methylpropane-1-sulfonic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonate compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for metal complexes.
Biology: Employed in the preparation of biocompatible hydrogels and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of 2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate involves its ability to form stable complexes with metal ions, which can enhance the solubility and stability of various compounds. The molecular targets include metal ions and proteins, where it can act as a chelating agent or stabilizer. The pathways involved often include ionic interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(N-3-Sulfopropyl-N,N-dimethylammonium)ethyl methacrylate
- N-(3-Sulfopropyl)-N-(methacryloxyethyl)-N,N-dimethylammonium betaine
- 2-Hydroxyethyl methacrylate
Uniqueness
2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate is unique due to its zwitterionic nature, which provides high solubility and stability across a wide pH range. This makes it particularly useful in applications requiring biocompatibility and stability under varying conditions .
Eigenschaften
Molekularformel |
C11H24N2O5S |
|---|---|
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
2-[3-[2-hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C11H24N2O5S/c1-11(2,9-19(16,17)18)12-10(15)5-6-13(3,4)7-8-14/h14H,5-9H2,1-4H3,(H-,12,15,16,17,18) |
InChI-Schlüssel |
LUUUARBSUWGBDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)CC[N+](C)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14909633.png)
![6-Ethynyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14909638.png)
